Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from readily available starting materials is a key driver of innovation. 5-(3-Iodophenyl)pentanoic acid emerges as a building block of significant strategic value, possessing two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl iodide.
The pentanoic acid chain provides a flexible, lipophilic spacer and a handle for amide bond formation, esterification, or reduction. Simultaneously, the iodo-substituent on the phenyl ring serves as a highly effective functional group for transition-metal-catalyzed cross-coupling reactions. The meta-substitution pattern offers a unique geometric vector for molecular elaboration compared to its more common para-isomer. This combination allows for a modular and convergent approach to the synthesis of diverse chemical entities.
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Caption: Versatility of 5-(3-Iodophenyl)pentanoic acid.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible synthesis. The key properties of 5-(3-Iodophenyl)pentanoic acid are summarized below. Data for the para-isomer is included for comparison, as it is more widely reported.
| Property | 5-(3-Iodophenyl)pentanoic acid | 5-(4-Iodophenyl)pentanoic acid |
| Molecular Formula | C₁₁H₁₃IO₂ | C₁₁H₁₃IO₂ |
| Molecular Weight | 304.12 g/mol | 304.13 g/mol |
| Appearance | Off-white to pale yellow solid | Solid |
| CAS Number | 140554-79-4 | 116680-98-9 |
| Reactivity | Aryl iodide is susceptible to light-induced degradation. | Aryl iodide is susceptible to light-induced degradation. |
Storage and Handling:
5-(3-Iodophenyl)pentanoic acid should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the C-I bond. Like other low-molecular-weight carboxylic acids, it may have an unpleasant odor. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.
Synthesis Pathway Overview
While commercially available, understanding the synthesis of this building block provides insight into potential impurities. A common approach involves the iodination of a phenylpentanoic acid precursor. For instance, 5-phenylpentanoic acid can be subjected to electrophilic aromatic iodination. However, this often yields a mixture of ortho, meta, and para isomers requiring chromatographic separation. A more regioselective synthesis might start from 3-iodoaniline, which can be converted to a diazonium salt and subsequently coupled to a suitable pentanoic acid chain precursor via reactions like the Meerwein arylation, followed by reduction.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 5-(3-Iodophenyl)pentanoic acid lies in the reactivity of the aryl iodide moiety. The carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step of palladium-catalyzed coupling reactions, allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[1][2][3]
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[4][5] It involves the coupling of the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5]
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 5-(3-Iodophenyl)pentanoic acid with Phenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 5-(3-Iodophenyl)pentanoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Causality: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps, leading to efficient catalysis.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via cannula.
-
Causality: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base. Degassing the solvent (by bubbling argon through it or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Add 20 mL of water and acidify to pH ~3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[1][7] The classic protocol uses a dual catalytic system of palladium and copper(I).[1][7]
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Caption: Catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling of 5-(3-Iodophenyl)pentanoic acid with Phenylacetylene
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-(3-Iodophenyl)pentanoic acid (1.0 mmol, 1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Causality: Pd(PPh₃)₄ is a common Pd(0) source. CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more rapidly than the alkyne itself.[1]
-
Solvent and Base: Add degassed triethylamine (TEA, 5 mL) and degassed tetrahydrofuran (THF, 5 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify with 1 M HCl to protonate the carboxylic acid and the excess triethylamine.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Mizoroki-Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[3][8][9] The reaction typically favors the formation of the trans-isomer.[9]
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Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Heck Reaction of 5-(3-Iodophenyl)pentanoic acid with n-Butyl Acrylate
-
Reagent Preparation: In a screw-capped tube, add 5-(3-Iodophenyl)pentanoic acid (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.2 mmol, 1.2 equiv.), and triethylamine (TEA, 1.5 mmol, 1.5 equiv.).[8]
-
Catalyst and Solvent: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%). Add 5 mL of a suitable solvent like DMF, NMP, or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate. Acidify with 1 M HCl to protonate the carboxylate and any remaining base.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by flash column chromatography.
Applications in Drug Discovery and Materials Science
The phenylpentanoic acid scaffold is present in various biologically active molecules and natural products.[10][11] For example, diarylpentanoids are a class of natural products with diverse biological activities.[10] 5-(3-Iodophenyl)pentanoic acid serves as an ideal starting point for generating libraries of such compounds.
-
Lead Generation: By performing Suzuki, Sonogashira, and Heck couplings, a diverse range of substituents can be introduced at the 3-position of the phenyl ring. The resulting library of compounds can be screened for biological activity.
-
Structure-Activity Relationship (SAR) Studies: Once a hit compound is identified, this building block allows for rapid exploration of the SAR. The carboxylic acid can be converted to various amides and esters to probe interactions with biological targets, while the aryl iodide position can be modified to optimize potency, selectivity, and pharmacokinetic properties.
-
Functional Materials: The rigid, conjugated structures that can be synthesized from this building block via Sonogashira or Suzuki couplings are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
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Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Advances. Available at: [Link]
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Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
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Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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(2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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(n.d.). Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source. ResearchGate. Available at: [Link]
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(n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Kumar, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Singh, P. P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Journal of the Iranian Chemical Society. Available at: [Link]
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Sharma, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
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(2019). Decarboxylative Cross-Coupling of Aryls and Hetaryls. Synfacts. Available at: [Link]
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Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Jayakrishnan, P., et al. (2021). Organic Compound with Potential for X-ray Imaging Applications. ACS Omega. Available at: [Link]
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Nam, S.-Y., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences. Available at: [Link]
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(n.d.). 5-(3',4'-Dihydroxyphenyl)valeric acid (Compound). Exposome-Explorer. Available at: [Link]
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(n.d.). PENTANOIC ACID. Ataman Kimya. Available at: [Link]
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(n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Available at: [Link]
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O'Brien, C. J., & Taylor, R. J. K. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at: [Link]
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